1-Chloro-5-isopropylisoquinoline
Description
1-Chloro-5-isopropylisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at position 1 and an isopropyl group at position 5. Isoquinoline derivatives are critical intermediates in medicinal chemistry, often serving as scaffolds for enzyme inhibitors, receptor modulators, and bioactive agents . The isopropyl group enhances lipophilicity, which may improve membrane permeability compared to polar substituents like sulfonic acids or nitriles .
Properties
IUPAC Name |
1-chloro-5-propan-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-11-10(9)6-7-14-12(11)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRWHVJGPGTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-5-isopropylisoquinoline is a chemical compound with the molecular formula C₁₁H₁₄ClN. This isoquinoline derivative has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound's structure consists of a chloro substituent at the 1-position and an isopropyl group at the 5-position of the isoquinoline ring system, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various isoquinoline derivatives demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In a series of experiments, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with the cell cycle, particularly at the G2/M phase transition.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's, this compound demonstrated a capacity to reduce oxidative stress and inflammation in neuronal cells. This effect is hypothesized to be mediated through the modulation of signaling pathways associated with apoptosis and inflammation.
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
| Anticancer | Induction of apoptosis in cancer cells | Cell cycle arrest at G2/M phase |
| Neuroprotective | Reduction of oxidative stress and inflammation | Modulation of apoptosis and inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antibacterial activity at concentrations as low as 10 µg/mL. This study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer properties involved treating MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis showed that treatment led to a marked increase in apoptotic cells, confirming its role as an apoptosis inducer. Further molecular assays indicated that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study 3: Neuroprotective Mechanism Analysis
In neuroprotective studies using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. Additionally, it was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reinforcing its potential therapeutic role in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key parameters of 1-Chloro-5-isopropylisoquinoline with its analogs, focusing on substituent electronic effects, molecular weight, and functional group diversity:
Key Observations:
- Electronic Effects: The isopropyl group is weakly electron-donating, contrasting with electron-withdrawing substituents like nitro (C₉H₆ClNO₃S) or cyano (C₁₀H₅ClN₂), which decrease the basicity of the isoquinoline nitrogen .
- Lipophilicity : The isopropyl group increases logP (calculated ~3.5) compared to polar groups (e.g., sulfonic acid: logP ~-0.5), suggesting better membrane permeability for drug delivery .
- Steric Hindrance : The branched isopropyl group may slow nucleophilic substitution reactions relative to smaller substituents like methoxy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
